molecular formula C8H12IN3O B2688505 5-Iodo-1-methyl-n-(propan-2-yl)-1h-pyrazole-4-carboxamide CAS No. 1870108-48-7

5-Iodo-1-methyl-n-(propan-2-yl)-1h-pyrazole-4-carboxamide

Cat. No.: B2688505
CAS No.: 1870108-48-7
M. Wt: 293.108
InChI Key: OGIBNPLFWAYKCI-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-n-(propan-2-yl)-1h-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an iodine atom at the 5-position, a methyl group at the 1-position, and an isopropyl group attached to the nitrogen atom at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-methyl-n-(propan-2-yl)-1h-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    N-alkylation: The methyl group at the 1-position can be introduced via an alkylation reaction using methyl iodide or a similar alkylating agent.

    Amidation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate isocyanate or by direct amidation with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the isopropyl group.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The iodine atom at the 5-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the methyl or isopropyl groups.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Iodo-1-methyl-n-(propan-2-yl)-1h-pyrazole-4-carboxamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-Iodo-1-methyl-n-(propan-2-yl)-1h-pyrazole-4-carboxamide would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-nitro-1H-pyrazole-4-carboxamide: Similar structure but with a nitro group instead of an iodine atom.

    5-Bromo-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a bromine atom instead of an iodine atom.

    1-Methyl-1H-pyrazole-4-carboxamide: Lacks the halogen substituent.

Uniqueness

The presence of the iodine atom at the 5-position may impart unique reactivity and biological activity to 5-Iodo-1-methyl-n-(propan-2-yl)-1h-pyrazole-4-carboxamide, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-iodo-1-methyl-N-propan-2-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12IN3O/c1-5(2)11-8(13)6-4-10-12(3)7(6)9/h4-5H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIBNPLFWAYKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=C1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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